molecular formula C18H17Cl3O5S B13840855 [2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate

[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate

Cat. No.: B13840855
M. Wt: 451.7 g/mol
InChI Key: QRZGBKXOQYURPY-UHFFFAOYSA-N
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Description

[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate is a complex organic compound characterized by its unique structure, which includes a dioxolane ring, chloromethyl groups, and a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with chloromethyl methyl ether in the presence of a base to form the intermediate 2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Chemistry

In chemistry, [2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a pharmacophore in drug design. Its ability to undergo various chemical modifications makes it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modification of enzyme activity. The dioxolane ring and benzenesulfonate moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H17Cl3O5S

Molecular Weight

451.7 g/mol

IUPAC Name

[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C18H17Cl3O5S/c1-12-2-5-15(6-3-12)27(22,23)25-10-14-9-24-18(11-19,26-14)16-7-4-13(20)8-17(16)21/h2-8,14H,9-11H2,1H3

InChI Key

QRZGBKXOQYURPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(CCl)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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